molecular formula C8H15N3O2 B1386032 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 1094533-59-1

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1386032
CAS No.: 1094533-59-1
M. Wt: 185.22 g/mol
InChI Key: MOEWIWWNEASKIH-UHFFFAOYSA-N
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Description

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide ( 1094533-59-1) is a nitrogen-containing heterocyclic compound that serves as a versatile and important building block in medicinal chemistry and drug discovery. Its molecular structure incorporates a 5-oxopyrrolidine scaffold, which is a privileged motif found in numerous biologically active molecules and approved pharmaceuticals . The reactive carbohydrazide functional group makes this compound a valuable precursor for the synthesis of a wide range of derivatives, including hydrazones and various heterocyclic systems like pyrazole, pyrrole, and 1,3,4-oxadiazole rings . Researchers utilize this compound primarily in the design and development of novel therapeutic agents. Its applications are particularly prominent in the search for new anticancer treatments. Derivatives based on the 5-oxopyrrolidine scaffold have demonstrated promising in vitro cytotoxicity against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), and pancreatic carcinoma (Panc-1) . Molecular docking studies suggest that such compounds may function as multikinase inhibitors, showing high binding affinity to key protein kinases like non-receptor tyrosine kinases (SRC) and serine/threonine-protein kinases (BRAF), which are critical targets in oncology . Additionally, this compound and its derivatives are investigated for their antibacterial properties against Gram-positive and Gram-negative bacterial strains, offering potential in addressing the global challenge of antibiotic resistance . The compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-5(2)11-4-6(3-7(11)12)8(13)10-9/h5-6H,3-4,9H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWIWWNEASKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide typically follows these key steps:

  • Formation of the 5-oxopyrrolidine-3-carboxylic acid or ester intermediate.
  • Introduction of the isopropyl group at the nitrogen or carbon position.
  • Conversion of the carboxylic acid or ester to the corresponding carbohydrazide by reaction with hydrazine hydrate.

This approach ensures the preservation of the pyrrolidinone ring while functionalizing the molecule to the desired carbohydrazide.

Preparation of 5-Oxopyrrolidine-3-carboxylic Acid/Ester Intermediate

According to synthetic protocols reported in the literature, the 5-oxopyrrolidine-3-carboxylic acid derivatives are commonly prepared by cyclization reactions involving amino acids or related precursors. Esterification of these acids to methyl or other esters is performed by conventional methods using acid catalysts and alcohols under reflux conditions.

Step Reaction Type Reagents/Conditions Outcome
Cyclization Intramolecular cyclization Amino acid precursors, acid/base catalysis 5-Oxopyrrolidine-3-carboxylic acid
Esterification Fischer esterification Methanol, acid catalyst, reflux Methyl 5-oxopyrrolidine-3-carboxylate

Introduction of the Isopropyl Group

The isopropyl substituent is introduced typically via alkylation or substitution reactions. One documented method involves treatment of the pyrrolidinone derivative with isopropanol in the presence of sulfuric acid, facilitating electrophilic substitution at the appropriate position on the aromatic or heterocyclic ring system.

  • Example: Reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with propan-2-ol and sulfuric acid yields the isopropyl-substituted derivative.

This method is effective for introducing the isopropyl group without disrupting the pyrrolidinone core structure.

Conversion to Carbohydrazide

The critical step in obtaining this compound is the conversion of the ester or acid intermediate to the carbohydrazide. This is achieved by reacting the ester with hydrazine hydrate under reflux conditions in an appropriate solvent such as isopropanol.

Step Reaction Type Reagents/Conditions Outcome
Hydrazinolysis Nucleophilic substitution Hydrazine hydrate, reflux in isopropanol This compound

This reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, replacing the ester group with the hydrazide moiety.

Representative Detailed Procedure

A representative synthesis based on the literature is as follows:

  • Ester Preparation : The 5-oxopyrrolidine-3-carboxylic acid is esterified by refluxing with methanol and an acid catalyst to give methyl 5-oxopyrrolidine-3-carboxylate.

  • Isopropylation : The ester or acid is treated with isopropanol in the presence of sulfuric acid under reflux to introduce the isopropyl group.

  • Hydrazide Formation : The isopropyl-substituted ester is reacted with hydrazine hydrate in isopropanol at reflux temperature for several hours, yielding the target carbohydrazide.

The purity and identity of the product are confirmed by spectroscopic methods such as ^1H and ^13C NMR, FT-IR, and mass spectrometry.

Analytical Data Supporting the Synthesis

  • NMR Spectroscopy : Characteristic signals for the hydrazide NH protons appear as singlets typically around 8–12 ppm in ^1H NMR. The isopropyl group shows methyl doublets near 1.0–1.2 ppm and a methine multiplet around 3.5–4.0 ppm.

  • FT-IR Spectroscopy : Strong absorption bands for the hydrazide carbonyl (C=O) appear near 1650–1700 cm^−1, and NH stretching vibrations are observed around 3200–3400 cm^−1.

  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of this compound confirm the molecular composition.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 5-Oxopyrrolidine-3-carboxylic acid Methanol, acid catalyst, reflux Methyl ester 80–90 Standard esterification
2 Methyl ester Isopropanol, H2SO4, reflux Isopropyl-substituted ester 70–85 Electrophilic substitution
3 Isopropyl ester Hydrazine hydrate, reflux in isopropanol This compound 75–90 Hydrazinolysis

Additional Notes

  • Alternative synthetic routes may involve direct amidation of the acid with hydrazine, but ester intermediates generally provide better yields and cleaner reactions.

  • Reaction times and temperatures are optimized to avoid degradation of the pyrrolidinone ring.

  • Purification is typically achieved by recrystallization from solvents such as DMF/water mixtures.

Chemical Reactions Analysis

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydroxyl groups.
  • Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Scientific Research Applications

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide serves as a building block in synthesizing bioactive molecules, indicating its role in medicinal chemistry. It can also be employed to develop new materials with specific properties, such as polymers and coatings, thus highlighting its importance in materials science. Additionally, it functions as a probe in biochemical assays to study enzyme activities and protein interactions, demonstrating its utility in biological studies.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Forms corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3) in an acidic medium.
  • Reduction: Converts the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4).
  • Substitution: The hydrazide group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides in the presence of a base like triethylamine.

This compound has potential in medicinal chemistry because of its possible biological activities. Its mechanism of action depends on the specific application, potentially interacting with biological targets like enzymes or receptors. The hydrazide group may form covalent bonds with active site residues, which can inhibit enzyme activity or modulate receptor function.

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. Modifications of 5-oxopyrrolidine compounds can enhance their effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria . Studies evaluating derivatives of 5-oxopyrrolidine compounds have demonstrated that certain modifications enhance their effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (MRSA)

CompoundMIC (µg/mL)Target Pathogen
This compound12.5Staphylococcus aureus (MRSA)
Standard Antibiotic50Staphylococcus aureus

Antioxidant Activity

Pyrrolidine derivatives, including 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, exhibit antioxidant properties . Some derivatives have demonstrated antioxidant effects comparable to well-known antioxidants like ascorbic acid in DPPH radical scavenging assays . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by forming stable adducts with active site residues.

    Receptors: It may modulate receptor activity by binding to specific sites, altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most derivatives involve hydrazine reactions with esters or acids under reflux. The isopropyl group in the target compound may require tailored conditions due to steric hindrance.
  • Substituent Effects: Bulky groups (e.g., benzyl) increase lipophilicity but may reduce solubility.

Physicochemical Properties

Comparative data for melting points, spectral features, and elemental analysis:

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Elemental Analysis (C/H/N)
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carbohydrazide 214–215 3265 (NH), 1699 (C=O) Calcd: C 59.70%, H 4.29%, N 13.26% (analogous compound )
N′-Aroylidene derivatives Not specified 1620–1605 (C=O), 3151 (NH) Found: C 66.65%, H 6.24%, N 18.25%
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide Not specified 172.3–172.4 (C=O in HRMS) Calcd: C 59.70%, H 4.29%, N 13.26%

Key Observations :

  • Melting Points: Higher melting points (e.g., 214–215°C) correlate with polar substituents like 4-aminophenyl, which facilitate crystalline packing .
  • Spectral Data : IR peaks for C=O (1658–1699 cm⁻¹) and NH (3151–3265 cm⁻¹) are consistent across derivatives, confirming the carbohydrazide backbone .

Reactivity and Functionalization

The carbohydrazide group enables diverse reactions:

  • Hydrazone Formation : 1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide reacts with aldehydes/ketones to form hydrazones (e.g., compounds 4a–c), confirmed by ¹H-NMR .
  • Heterocyclic Systems : Condensation with diketones yields pyrazole/pyrrole derivatives (e.g., compounds 6, 7), with characteristic NMR signals at 5.65–6.23 ppm .

Comparison Table: Substituent Impact on Properties

Substituent Example Compound Lipophilicity Solubility Reactivity Notes
Isopropyl Target compound Moderate Moderate Steric hindrance may slow nucleophilic reactions
4-Aminophenyl Compound 17 Low High Polar NH₂ group enhances hydrogen bonding
Benzyl 1-Benzyl derivative High Low Bulky group reduces solubility in polar solvents
3-Hydroxyphenyl Compound 3 Moderate Moderate OH group enables conjugation with aldehydes

Biological Activity

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl derivatives with hydrazine and appropriate carbonyl compounds. The following reaction scheme outlines the general synthetic pathway:

  • Starting Materials : Isopropyl pyrrolidine derivative and hydrazine hydrate.
  • Reaction Conditions : The mixture is heated under reflux in an appropriate solvent (e.g., ethanol) for several hours.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study evaluating derivatives of 5-oxopyrrolidine compounds demonstrated that certain modifications enhance their effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The compound exhibited a Minimum Inhibitory Concentration (MIC) that was significantly lower than that of standard antibiotics, indicating its potential as an antimicrobial agent .

Compound MIC (µg/mL) Target Pathogen
This compound12.5Staphylococcus aureus (MRSA)
Standard Antibiotic50Staphylococcus aureus

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticancer properties. In vitro studies on lung cancer cell lines (A549) showed that these compounds induce apoptosis and inhibit cell proliferation effectively. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .

Cell Line IC50 (µM) Mechanism of Action
A54915Induction of apoptosis via caspase activation
HCT11620Inhibition of cell cycle progression

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. Studies indicated a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study involving the testing of various derivatives against MRSA revealed that this compound had a notable effect, outperforming traditional antibiotics in certain cases .
  • Anticancer Mechanism Investigation :
    • Research on lung cancer cell lines showed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its role as a potential anticancer agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide
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1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide

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